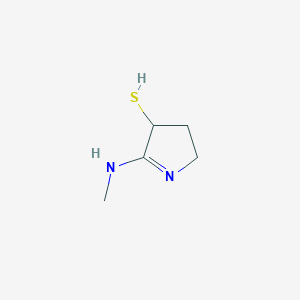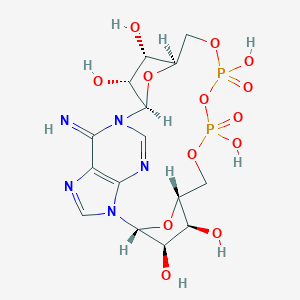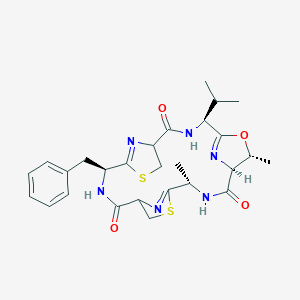![molecular formula C12H13NO6 B040105 Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate CAS No. 124090-10-4](/img/structure/B40105.png)
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate
Overview
Description
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow crystalline powder with a molecular formula of C11H11NO6 and a molecular weight of 249.21 g/mol. DNP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity allows Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate to form covalent bonds with proteins and other biomolecules, making it a useful tool for studying protein-ligand interactions. Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has also been shown to induce oxidative stress, leading to cell death in some systems.
Biochemical and Physiological Effects:
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has been shown to have a variety of biochemical and physiological effects, including inhibition of mitochondrial ATP synthesis, induction of uncoupling protein expression, and activation of AMP-activated protein kinase. These effects have been studied in a range of systems, including isolated mitochondria, cultured cells, and animal models.
Advantages and Limitations for Lab Experiments
One advantage of using Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate in lab experiments is its reactivity with biomolecules, allowing for the study of protein-ligand interactions and other biochemical processes. However, Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate can also be toxic to cells at high concentrations, limiting its use in some systems. Additionally, the reactive nature of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate can make it difficult to control its effects in vivo, and its potential for inducing oxidative stress must be carefully considered in experimental design.
Future Directions
There are several potential future directions for research involving Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate. One area of interest is the development of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate-based probes for imaging and sensing applications. Another potential application is the use of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate, as well as its potential limitations and toxicity.
Scientific Research Applications
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-ligand interactions, as a photosensitizer for photodynamic therapy, and as a catalyst for organic reactions. Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has also been used in the synthesis of other compounds, such as chiral amino acids and heterocycles.
properties
CAS RN |
124090-10-4 |
|---|---|
Molecular Formula |
C12H13NO6 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
dimethyl 2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C12H13NO6/c1-18-11(14)10(12(15)19-2)7-8-3-5-9(6-4-8)13(16)17/h3-6,10H,7H2,1-2H3 |
InChI Key |
HCFICDDPFRMXNM-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


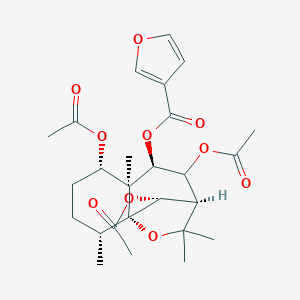
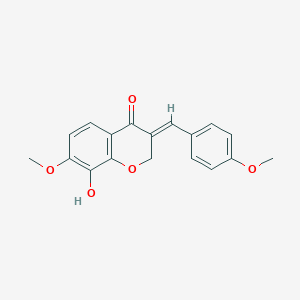

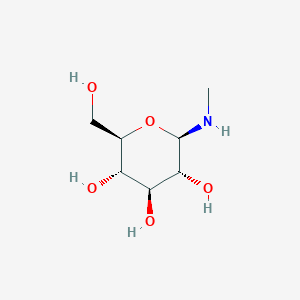
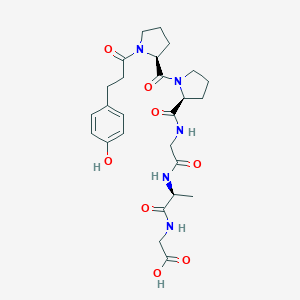
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)
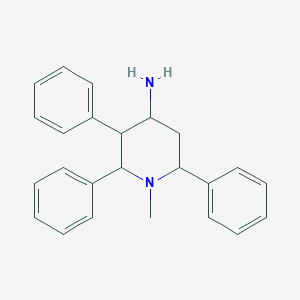
![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
